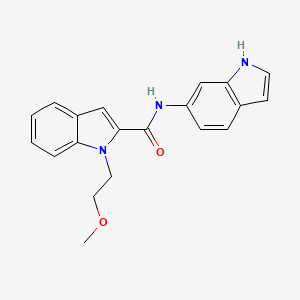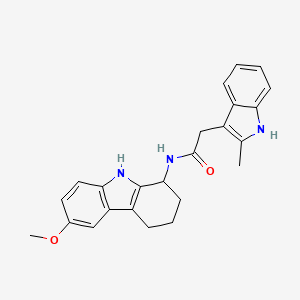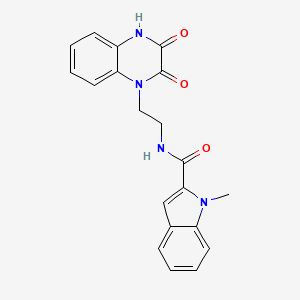
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the 4-fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with a suitable carbonyl compound.
Coupling of the pyrrole ring: This step might involve a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and pathways.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of the fluorine atom, which can influence the compound’s biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design.
Propriétés
Formule moléculaire |
C16H11FN6OS |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-5-pyrrol-1-yl-N-(1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H11FN6OS/c17-11-3-5-12(6-4-11)23-15(22-7-1-2-8-22)13(9-19-23)14(24)20-16-21-18-10-25-16/h1-10H,(H,20,21,24) |
Clé InChI |
FGJJPGBAEIWAIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C(=O)NC4=NN=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B14935764.png)
![2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide](/img/structure/B14935770.png)



![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14935789.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935806.png)


![4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide](/img/structure/B14935823.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14935831.png)
![2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B14935833.png)
![3-{3-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B14935842.png)
![2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B14935852.png)
